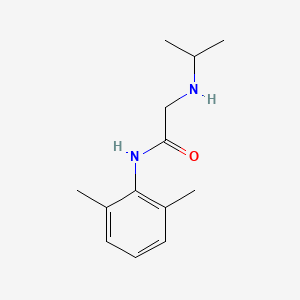

2-(Isopropylamino)-2',6'-acetoxylidide

Description

Historical Context of Research on 2-(Isopropylamino)-2',6'-acetoxylidide and Related Chemical Classes

The scientific investigation into this compound is intrinsically linked to the historical development of local anesthetics, a journey that began with the discovery of cocaine's anesthetic properties in the late 19th century. nih.govnih.gov The toxicity and addictive nature of cocaine spurred a search for safer alternatives, leading to the synthesis of the first amino ester local anesthetics between 1891 and 1930. nih.gov

A significant breakthrough occurred with the development of a different chemical class: the amino amides. This class emerged from research on acetanilide (B955) and its derivatives. Acetanilide itself was discovered to have antipyretic properties by accident in 1886 and was marketed as Antifebrin. digitellinc.compatsnap.com Though its use declined due to toxicity, it paved the way for the exploration of related aniline (B41778) derivatives. digitellinc.combritannica.com This line of research led to the synthesis of lidocaine (B1675312) in 1943, a pivotal moment that marked a new era in local anesthesia. e-century.us Lidocaine, an amino amide, offered a better safety profile and efficacy compared to its predecessors. e-century.us

The acetoxylidide moiety, specifically the 2,6-dimethylaniline (B139824) group, is a core component of lidocaine and other potent local anesthetics. pharmacy180.compharmacy180.com The placement of methyl groups at the 2 and 6 positions of the phenyl ring is crucial; it enhances anesthetic activity and provides steric hindrance that protects the amide bond from hydrolysis, thereby increasing the compound's stability and duration of action. pharmacy180.com

It is within this context that this compound becomes relevant. It is recognized in pharmacopeial standards as "Lidocaine Impurity G". nih.gov Its presence as a related substance in the synthesis of lidocaine means it is a key focus in studies related to drug purity, forced degradation, and the validation of analytical methods for quality control of lidocaine formulations. nih.govpsu.eduresearchgate.net Research on such impurities is critical for understanding potential degradation pathways and ensuring the safety and efficacy of the final drug product.

Chemical Structure and Nomenclature within Research Contexts

The precise identification of this compound is fundamental to its study. Its structure is defined by an N-(2,6-dimethylphenyl)acetamide core, where the alpha-carbon of the acetamide (B32628) group is substituted with an isopropylamino group. This structure is closely related to lidocaine, which features a diethylamino group at the same position.

In academic and research literature, the compound is identified by several names and chemical identifiers, which are crucial for accurate database searching and scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name is N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide. nih.gov

Below are interactive tables detailing the nomenclature and key chemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide | nih.gov |

| CAS Number | 42459-30-3 | nih.gov |

| PubChem CID | 23620769 | nih.gov |

| Synonyms | Lidocaine Impurity G (EP), N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide | nih.gov |

| Molecular Formula | C13H20N2O | nih.gov |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.31 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 220.157563266 Da | nih.gov |

Significance of this compound as a Prototypical Chemical Scaffold in Academic Investigations

In medicinal chemistry, a chemical scaffold is a core structure of a molecule that can be systematically modified to create a library of related compounds for biological screening. The 2',6'-acetoxylidide portion of the molecule serves as a privileged scaffold in the design of local anesthetics and other pharmacologically active agents. pharmacy180.com

The significance of this compound in academic research stems from its role as a structural analog to lidocaine. By comparing the properties and activities of lidocaine (with its diethylamino group) to this compound (with its isopropylamino group), researchers can probe structure-activity relationships (SAR). pharmacy180.com SAR studies are fundamental to drug design, helping to elucidate how specific structural modifications—such as changing the size, shape, or electronics of the terminal amino group—affect a molecule's interaction with its biological target, in this case, voltage-gated sodium ion channels. nih.gov

The study of N-substituted aminoacetanilides and related anilide derivatives is a vibrant area of research for developing new compounds with a range of biological activities. researchgate.netnih.govresearchgate.net this compound serves as a prototypical example within this class. Its synthesis and characterization provide a model for developing other derivatives. researchgate.net For instance, the synthetic route to this compound likely involves the reaction of 2-chloro-2',6'-acetoxylidide with isopropylamine (B41738). chemicalbook.comsigmaaldrich.comchemspider.com This precursor, 2-chloro-2',6'-acetoxylidide, is a versatile intermediate used to create a wide variety of N-substituted acetamide derivatives by reacting it with different amines. lookchem.com

Therefore, while this compound is primarily studied as a process-related impurity of a major pharmaceutical drug, its well-defined structure and close relationship to a highly successful drug class make it an important reference compound and a valuable prototypical scaffold for academic investigations into the synthesis, analysis, and structure-activity relationships of aminoacyl anilide derivatives.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4/h5-7,9,14H,8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFINNSXFADGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42459-30-3 | |

| Record name | 2-(Isopropylamino)-2',6'-acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(ISOPROPYLAMINO)-2',6'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265CH520S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylamino 2 ,6 Acetoxylidide

Classical Synthetic Routes to 2-(Isopropylamino)-2',6'-acetoxylidide

The classical synthesis is a two-step process that begins with a commercially available substituted aniline (B41778) and proceeds through a key chloro-intermediate. muni.czcerritos.edu This approach is a variation of the original synthesis of lidocaine (B1675312) developed in the 1940s.

The initial step in the conventional synthesis involves the acylation of 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine). muni.czumass.edu In this reaction, 2,6-dimethylaniline is treated with chloroacetyl chloride. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid or dichloromethane (B109758). muni.czgoogle.com The use of a weak base, like sodium acetate (B1210297), is often employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted aniline starting material. sandiego.edu This reaction yields the crucial intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide (chloroaceto-2,6-xylidide). muni.cznist.gov

The reaction can be summarized as follows:

Reactants: 2,6-Dimethylaniline, Chloroacetyl Chloride

Solvent: Glacial Acetic Acid cerritos.edu

Catalyst/Base: Sodium Acetate cerritos.edu

Product: 2-chloro-N-(2,6-dimethylphenyl)acetamide

The intermediate is typically isolated as a solid precipitate after the addition of water to the reaction mixture. cerritos.edu

The second and final step is a nucleophilic substitution reaction, specifically an amination. muni.cz The intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, possesses a reactive alkyl chloride group. This group is susceptible to attack by a primary amine. umass.edu To synthesize the title compound, isopropylamine (B41738) is used as the nucleophile.

The reaction involves heating the 2-chloro-N-(2,6-dimethylphenyl)acetamide with an excess of isopropylamine in a suitable solvent, such as toluene (B28343). muni.cz The isopropylamine displaces the chloride ion via an SN2 mechanism, forming the final product, this compound. umass.edu An inorganic base may be used to scavenge the HCl formed during the reaction.

| Step | Reactants | Reagents/Solvents | Product | Reaction Type |

| 1 | 2,6-Dimethylaniline, Chloroacetyl Chloride | Glacial Acetic Acid, Sodium Acetate | 2-chloro-N-(2,6-dimethylphenyl)acetamide | Acylation |

| 2 | 2-chloro-N-(2,6-dimethylphenyl)acetamide, Isopropylamine | Toluene | This compound | Amination (SN2) |

Modern and Advanced Synthetic Strategies for this compound

Advances in chemical engineering and a growing emphasis on sustainable practices have led to the development of more efficient and environmentally friendly synthetic methods.

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. nih.govresearchgate.net While specific literature on the continuous-flow synthesis of this compound is not prevalent, the principles can be readily applied to its known synthetic route. nih.gov

A hypothetical two-stage continuous-flow setup could be designed:

Acylation Stage: A stream of 2,6-dimethylaniline dissolved in a suitable solvent (e.g., dichloromethane) would be mixed with a stream of chloroacetyl chloride at a T-junction. This mixture would then pass through a heated packed-bed reactor or a tube reactor to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. mdpi.comnih.gov

Amination Stage: The output stream containing the intermediate, without isolation, could be directly mixed with a stream of isopropylamine in a second reactor module. nih.gov The residence time and temperature in this second reactor would be optimized to ensure complete conversion to this compound. mdpi.com

This "telescoped" approach, where intermediates are not isolated, significantly reduces operational time and waste. nih.govnih.gov Such systems have been successfully implemented for the synthesis of various active pharmaceutical ingredients (APIs). d-nb.info

The classical synthesis of this compound can be evaluated and improved using the 12 Principles of Green Chemistry. acs.org Key areas for improvement include:

Waste Prevention: The classical method generates byproducts like sodium chloride and requires solvent extraction and purification steps, contributing to the E-Factor (environmental factor). acs.org Continuous-flow synthesis can minimize this by improving yields and reducing the need for extensive workups.

Atom Economy: The atom economy of the amination step is not optimal due to the loss of HCl (which is neutralized by a base). Alternative synthetic routes that maximize the incorporation of all reactant atoms into the final product would be a greener alternative. acs.org

Safer Solvents and Auxiliaries: The use of chlorinated solvents like dichloromethane and aromatic hydrocarbons like toluene poses environmental and health risks. google.com Green chemistry encourages their replacement with safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing reactions in water or supercritical fluids where possible. skpharmteco.comresearchgate.net Some modern patents describe using n-hexane instead of toluene in the amination step. google.com

Energy Efficiency: Reactions are often conducted at elevated temperatures. muni.cz The use of more active catalysts or alternative energy sources like microwave irradiation could potentially lower the energy requirements of the synthesis. nih.gov

Reduce Derivatives: The two-step process involves the formation and isolation of an intermediate. While this is a common strategy, green chemistry principles favor one-pot syntheses where possible to reduce the number of steps, material consumption, and waste generation. acs.orgnih.gov

Synthesis of Deuterated and Isotopically Labeled this compound

The synthesis of isotopically labeled compounds is crucial for various studies, including metabolic fate and pharmacokinetic analysis. The replacement of a carbon-hydrogen bond with a carbon-deuterium bond can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.gov

To synthesize a deuterated version of this compound, specific deuterated starting materials or reagents would be required. For instance, to introduce deuterium (B1214612) on the isopropyl group, deuterated isopropylamine could be used in the final amination step. Synthesizing deuterated nitrogen heterocycles often involves using deuterated reagents for direct synthesis. nih.gov For example, a synthetic strategy could involve a Claisen condensation with a deuterated formate (B1220265) ester followed by a reaction with dimethylamine (B145610) to create a deuterated enaminone, which can be a versatile intermediate. nih.gov While not directly applicable to this specific acetamide (B32628), the principle of using deuterated building blocks is the key strategy.

The synthesis would follow the classical route, but with the isotopically labeled precursor:

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (as in 2.1.1).

Step 2 (Labeling): Amination of the intermediate with a specifically deuterated isopropylamine (e.g., isopropyl-d7-amine) to yield the desired labeled final product.

This approach ensures the precise placement of the isotopic label within the molecule's structure for subsequent analytical or biological studies.

Purification and Characterization Techniques in Synthetic Studies

The isolation and structural confirmation of this compound from synthesis reaction mixtures or as an impurity in bulk pharmaceutical ingredients rely on a combination of sophisticated chromatographic and spectroscopic methods. These techniques are essential for achieving the high purity required for reference standards and for detailed structural elucidation.

Chromatographic Purification Methods (e.g., HPLC, TLC)

Chromatographic techniques are indispensable tools for the separation and purification of this compound from related substances and starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. For the analysis of Lidocaine and its related substances, including this compound, reversed-phase HPLC methods are typically utilized. The European Pharmacopoeia monograph for Lidocaine Hydrochloride outlines a liquid chromatography method for assessing related substances. While specific retention times can vary between systems, the monograph details a method employing a C18 stationary phase. sigmaaldrich.com

A typical HPLC method for the analysis of Lidocaine and its impurities would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector.

| Parameter | Condition |

|---|---|

| Stationary Phase | Octadecylsilyl silica (B1680970) gel for chromatography (C18) |

| Mobile Phase | Mixture of a phosphate (B84403) buffer and acetonitrile |

| Flow Rate | Typically 1.0-1.5 mL/min |

| Detection | UV Spectrophotometry at a specified wavelength |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Thin-Layer Chromatography (TLC):

TLC provides a rapid and cost-effective method for the qualitative analysis and purification of this compound. While specific Rf values are highly dependent on the exact conditions, a common approach for the separation of local anesthetics and their impurities involves silica gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. For instance, a certificate of analysis for the related compound, 2-Chloro-2',6'-dimethylacetanilide, specifies the use of a silica gel plate with a mobile phase of dichloromethane and methanol (9.8:0.2), with visualization under UV light. lgcstandards.com A similar system could be adapted for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |

| Mobile Phase | A mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol or acetone) |

| Visualization | UV light (typically at 254 nm) and/or staining reagents |

Spectroscopic Characterization (e.g., NMR, MS, IR)

Once purified, the definitive identification of this compound is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, mass, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework. While specific spectral data for this compound is often proprietary and found in certificates of analysis for commercial reference standards, the expected chemical shifts can be inferred based on the structure and data from similar compounds. lgcstandards.comsigmaaldrich.com For instance, a study on Lidocaine provides detailed NMR assignments that can serve as a basis for interpreting the spectrum of its isopropylamino analog. asahilab.co.jpnih.govazom.comresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (meta, para) | ~7.0-7.2 | ~127-129 |

| Amide NH | Broad singlet | - |

| CH₂ (acetyl) | Singlet | ~50-60 |

| CH (isopropyl) | Septet | ~45-55 |

| CH₃ (isopropyl) | Doublet | ~20-25 |

| CH₃ (aromatic) | Singlet | ~18-20 |

| C=O (amide) | - | ~170-175 |

| Aromatic C (ipso) | - | ~134-136 |

| Aromatic C (ortho) | - | ~135-137 |

Mass Spectrometry (MS):

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the alkyl and aromatic groups, and C-N stretching. Although a specific spectrum for this compound is not publicly available, the Aldrich FT-IR Collection provides a vast library of spectra for comparison with related structures. nist.govthermofisher.com Data for the related compound N-(2,6-dimethylphenyl)acetamide from the NIST WebBook can also provide an indication of the expected absorption regions. nist.govnist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2970 |

| C=O Stretch (amide) | 1630-1680 |

| C-N Stretch | 1200-1350 |

Molecular Mechanisms and Biophysical Interactions of 2 Isopropylamino 2 ,6 Acetoxylidide

Interaction with Voltage-Gated Ion Channels at the Molecular Level

The primary pharmacological target of lidocaine (B1675312) and its analogs is the voltage-gated sodium channel. Blockade of these channels prevents the propagation of action potentials in neurons, leading to the interruption of pain signals. The interaction is complex, depending on both the physicochemical properties of the drug molecule and the conformational state of the ion channel.

The interaction of lidocaine-like compounds with voltage-gated sodium channels is best described by the modulated receptor hypothesis. This model posits that the affinity of the drug for its binding site on the channel is not constant but depends on the channel's functional state: resting, open, or inactivated. researchgate.netnih.gov Local anesthetics generally exhibit a higher affinity for the open and inactivated states of the channel than for the resting state. This state-dependent binding results in two distinct types of channel blockade:

Tonic Block: This is a baseline level of block that occurs when the nerve is at rest or stimulated at a very low frequency. Studies on lidocaine homologs show that the potency of tonic block is strongly correlated with the compound's lipid solubility (partition coefficient) and, to a lesser extent, its pKa. researchgate.netnih.gov More lipophilic analogs generally produce a more potent tonic block.

For 2-(Isopropylamino)-2',6'-acetoxylidide, the replacement of lidocaine's two ethyl groups with a single isopropyl group alters its hydrophobicity and steric profile. As a secondary amine, its pKa is expected to be higher than that of the tertiary amine lidocaine. Based on structure-activity relationship studies, these changes are expected to influence both its tonic and frequency-dependent blocking characteristics. researchgate.netnih.gov

Table 1: Physicochemical Properties and Blocking Characteristics of Lidocaine Analogs

This table, based on data from studies on lidocaine homologs, illustrates how changes in the N-alkyl substitution affect physicochemical properties and sodium channel blocking kinetics. The properties for this compound are inferred from established structure-activity relationships.

| Compound | N-Alkyl Substitution | Log P (Octanol/Water) | pKa | Tonic Block Potency | Frequency-Dependent Block |

|---|---|---|---|---|---|

| Lidocaine | Diethyl (Tertiary) | 2.9 researchgate.net | 7.9 researchgate.net | Moderate nih.gov | Moderate researchgate.net |

| This compound | Isopropyl (Secondary) | Inferred: Intermediate | Inferred: Higher than Lidocaine | Inferred: Intermediate | Inferred: Higher than Lidocaine |

Binding of a local anesthetic molecule within the ion channel pore induces significant conformational changes that stabilize the blocked state. The binding site is located in the inner pore, with a critical interaction involving a phenylalanine residue on the S6 transmembrane segment of domain IV (DIVS6). capes.gov.brnih.gov Both the neutral and charged forms of the anesthetic can access this site, potentially through different pathways—the neutral form via the lipid membrane (hydrophobic pathway) and the charged form via the open intracellular gate (hydrophilic pathway). nih.gov

Molecular dynamics simulations and electrophysiological studies on lidocaine have revealed several key conformational consequences of binding:

Stabilization of Voltage Sensors: Lidocaine binding allosterically affects the channel's voltage-sensing domains (S4 segments). Specifically, it stabilizes the domain III S4 segment (DIIIS4) in its outward, activated position and alters the movement of the DIVS4 segment. nih.govresearchgate.netnih.gov This action traps the channel in a non-conducting conformation and is thought to be a key mechanism underlying high-affinity, use-dependent block. nih.gov

Pore Occlusion: The physical presence of the anesthetic molecule within the narrow inner vestibule of the pore contributes to the block by sterically hindering the passage of sodium ions. frontiersin.orgnih.gov Computational models suggest that the channel can accommodate up to two lidocaine molecules simultaneously, which can further interfere with ion occupancy in the selectivity filter. nih.gov

Inhibition of Gating Charge: The stabilization of the S4 segments leads to a measurable reduction in the total gating charge movement of the channel, reflecting the inhibition of the conformational changes required for channel opening. researchgate.netnih.gov

It is highly probable that this compound induces similar conformational changes, binding to the same receptor site and allosterically modulating the voltage sensors in domains III and IV to produce its channel-blocking effect.

Membrane Partitioning and Biophysical Effects

Before reaching the intracellularly located binding site on the sodium channel, local anesthetics must first interact with and permeate the neuronal cell membrane. This interaction is governed by the compound's affinity for the lipid bilayer and its subsequent effects on membrane structure and properties.

Liposomes, which are artificial vesicles composed of a lipid bilayer, serve as excellent model systems for studying drug-membrane interactions. nih.govresearchgate.net They are frequently used to determine the membrane/water partition coefficient (Kp), a measure of a drug's lipophilicity and its tendency to accumulate in the lipid phase. acs.org The partition coefficient is a critical determinant of local anesthetic potency, as more lipophilic drugs can more readily concentrate in the neuronal membrane. nih.govnih.gov

Studies with various local anesthetics have shown that Kp values correlate well with their biological activity. The partitioning process is also dependent on the physical state of the membrane, with a preference for the more fluid liquid-crystalline phase over the rigid solid-gel phase. nih.gov

Table 2: Membrane/Water Partition Coefficients (Kp) of Selected Local Anesthetics

This table presents experimentally determined partition coefficients for common local anesthetics, providing a comparative scale for the expected lipophilicity of this compound. Data is derived from liposomal encapsulation studies. acs.org

| Local Anesthetic | Partition Coefficient (Kp) |

|---|---|

| Lidocaine | 114 |

| Mepivacaine | 93 |

| Prilocaine | 57 |

The Kp for this compound has not been specifically reported, but based on its structure (fewer alkyl carbons than lidocaine), its lipophilicity and partition coefficient are likely to be somewhat lower than that of lidocaine.

The incorporation of local anesthetic molecules into the lipid bilayer disrupts the ordered packing of phospholipid acyl chains, leading to changes in the membrane's physical properties.

Increased Membrane Fluidity: Studies using fluorescent probes have demonstrated that lidocaine increases the lateral and rotational mobility of lipids within the bilayer. liposuction101.comcore.ac.uk This "fluidizing" effect can alter the function of integral membrane proteins, including ion channels, indirectly contributing to the anesthetic effect. liposuction101.com

Alteration of Electrostatic Potential: Molecular dynamics simulations have shown that both the charged and uncharged forms of lidocaine increase the positive electrostatic potential within the membrane's hydrophobic core. mdpi.com This change in the transmembrane potential profile creates an additional energetic barrier for the passage of cations like Na+, potentially contributing to the reduction in ion channel conductance independently of direct binding. mdpi.com

These biophysical effects on the membrane itself represent an indirect mechanism of action that complements the direct, high-affinity binding to the sodium channel protein. This compound is expected to produce similar, though quantitatively distinct, alterations in membrane fluidity and electrostatics.

Enzymatic Interactions and Inhibition Profiles

The duration of action and potential for systemic toxicity of a local anesthetic are largely determined by its rate of metabolism. For amide-type anesthetics like lidocaine and its analogs, this process occurs primarily in the liver.

The principal metabolic pathway for lidocaine is oxidative N-dealkylation, which is mediated by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov Specifically, CYP1A2 and CYP3A4 are the major isoforms responsible for converting lidocaine to its active metabolite, monoethylglycinexylidide (B1676722) (MEGX), and subsequently to the inactive glycinexylidide (B194664) (GX). nih.gov Because this compound is a secondary amine, it is also a likely substrate for these or related CYP enzymes, undergoing oxidative dealkylation or hydroxylation.

The activity of these enzymes can be significantly altered by other drugs, leading to clinically relevant drug-drug interactions. Inhibition of CYP3A4 or CYP1A2 can decrease the rate of lidocaine metabolism, leading to elevated plasma levels and an increased risk of toxicity. researchgate.netclinpgx.org

Table 3: Examples of Drugs Known to Inhibit Lidocaine Metabolism

This table lists compounds that inhibit the primary enzymes (CYP3A4, CYP1A2) responsible for lidocaine clearance, illustrating potential interaction profiles. researchgate.netnih.gov

| Inhibiting Drug | Target Enzyme(s) | Mechanism of Interaction |

|---|---|---|

| Cimetidine | CYP (non-specific) | Enzyme Inhibition |

| Propranolol | CYP (various) | Enzyme Inhibition & Reduced Liver Blood Flow |

| Erythromycin | CYP3A4 | Enzyme Inhibition |

| Fluvoxamine | CYP1A2 | Enzyme Inhibition |

| Barbiturates (various) | CYP450 | Mixed-type Inhibition |

Binding to Active Sites of Relevant Enzymes

The primary enzymatic targets for this compound are presumed to be the same as those for lidocaine: voltage-gated sodium channels (VGSCs) and cytochrome P450 (CYP) enzymes.

Voltage-Gated Sodium Channels (VGSCs): As an analog of lidocaine, this compound is expected to bind to the inner pore of voltage-gated sodium channels. The binding site for lidocaine is well-characterized and is not on the external surface of the channel but rather within the pore, accessible from the intracellular side. nih.govfrontiersin.org This site is formed by the S6 alpha-helical segments of the four homologous domains (I-IV) that constitute the channel. nih.gov

Research on lidocaine has identified key amino acid residues that are critical for binding. Notably, aromatic residues such as a phenylalanine in the S6 segment of domain IV (e.g., Phe1759 in the hNaV1.5 isoform) and a tyrosine are crucial for the high-affinity, use-dependent block. nih.govresearchgate.net The interaction is thought to involve a cation-π interaction between the protonated tertiary amine of the molecule and the aromatic ring of the phenylalanine residue. researchgate.net The 2,6-dimethylphenyl group of the molecule also engages in hydrophobic interactions with other residues within the pore. researchgate.net

Given its structure, this compound would enter the cell in its neutral form, become protonated in the axoplasm, and then access this binding site from the inside. The isopropyl group at the tertiary amine, being bulkier than the ethyl groups of lidocaine, would influence the precise fit and interaction energy within this binding pocket. Structure-activity relationship studies on lidocaine homologs have shown that the size and branching of the N-alkyl substituents significantly affect the anesthetic potency, suggesting a direct role in the binding interaction. nih.gov

Cytochrome P450 Enzymes: Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major isoforms responsible for its breakdown are CYP3A4 and, to a significant extent, CYP1A2. core.ac.ukhelsinki.fi These enzymes catalyze the oxidative N-dealkylation of lidocaine. liposuction101.com It is highly probable that this compound also serves as a substrate for these enzymes. The active site of CYP enzymes is a heme-containing pocket. The compound would bind within this pocket, positioning its N-isopropyl group for oxidative metabolism. The affinity for and rate of metabolism by CYP3A4 and CYP1A2 would be influenced by the steric and electronic properties of the isopropyl group compared to lidocaine's diethyl groups.

| Enzyme/Channel | Putative Binding Site Location | Key Interacting Residues (based on Lidocaine) |

| Voltage-Gated Sodium Channel (VGSC) | Inner pore, formed by S6 segments of Domains I-IV | Phenylalanine, Tyrosine |

| Cytochrome P450 3A4 (CYP3A4) | Heme-containing active site | Not specifically detailed |

| Cytochrome P450 1A2 (CYP1A2) | Heme-containing active site | Not specifically detailed |

Inhibition Mechanisms of this compound

The inhibitory actions of this compound are best described by its effects on VGSCs and its potential interactions with CYP enzymes.

Inhibition of Voltage-Gated Sodium Channels: The primary mechanism of action is the inhibition of VGSCs, which underlies the local anesthetic and antiarrhythmic effects of this class of compounds. The inhibition is not a simple occlusion of the pore but a more complex, state-dependent block. nih.gov

According to the modulated receptor hypothesis, compounds like lidocaine bind with different affinities to the different conformational states of the sodium channel (resting, open, and inactivated). The affinity is low for the channel in its resting state but significantly higher for the open and inactivated states. nih.gov This explains the phenomenon of "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced on neurons that are firing action potentials at a high frequency, as they spend more time in the open and inactivated states. nih.govnih.gov

This compound is expected to follow this mechanism. When it binds to the open or inactivated channel, it stabilizes that state, making it more difficult for the channel to return to the resting state. This effectively reduces the number of available sodium channels that can open in response to a subsequent depolarization, thereby blocking the initiation and conduction of nerve impulses. While specific kinetic data for this compound are not available, the table below provides reference dissociation constants (Kd) for lidocaine with different states of sodium channels, illustrating the principle of state-dependent affinity.

Inhibition of Cytochrome P450 Enzymes: In the context of drug metabolism, if multiple drugs that are substrates for the same CYP enzyme are administered concurrently, they can act as competitive inhibitors of each other's metabolism. liposuction101.com Therefore, this compound could competitively inhibit the metabolism of other drugs that are substrates for CYP3A4 and CYP1A2. The inhibition constant (Ki) would depend on its binding affinity for the active site of these enzymes relative to other substrates. This interaction is clinically significant as it can lead to elevated plasma levels of co-administered drugs, potentially increasing the risk of toxicity. core.ac.uk

Comparative Dissociation Constants (Kd) of Lidocaine for Sodium Channel States This table provides data for lidocaine as a reference to illustrate the principle of state-dependent inhibition, which is the presumed mechanism for this compound.

| NaV Isoform | Channel State | Dissociation Constant (Kd) for Lidocaine (µM) |

| Human Heart (hH1a) | Resting State | 433 - 887 |

| Human Heart (hH1a) | Inactivated State | 7 - 9 |

| Rat Skeletal Muscle (rSkM1) | Resting State | 1760 - 2128 |

| Rat Skeletal Muscle (rSkM1) | Inactivated State | 1 - 4 |

| Data sourced from a study on Na channels expressed in Xenopus oocytes. nih.gov |

Structure Activity Relationship Sar Studies of 2 Isopropylamino 2 ,6 Acetoxylidide and Its Analogs

Design and Synthesis of 2-(Isopropylamino)-2',6'-acetoxylidide Derivatives and Analogs

The synthesis of this compound and its analogs generally follows established methods for preparing amino-amide compounds. csus.edusandiego.educerritos.edu The common synthetic route involves a two-step process. First, an acylation reaction is performed where 2,6-dimethylaniline (B139824) is treated with an α-haloacetyl chloride, such as chloroacetyl chloride, to form an α-chloro-2',6'-acetoxylidide intermediate. sandiego.educerritos.edu Subsequently, this intermediate undergoes a nucleophilic substitution reaction with the desired amine. For the parent compound, this would be isopropylamine (B41738). By varying the starting materials in this synthetic sequence, a diverse library of analogs can be generated.

The 2,6-dimethylphenyl (xylidide) group is a crucial lipophilic component that facilitates the molecule's passage through nerve cell membranes. The ortho-methyl groups are particularly important as they provide steric hindrance, which protects the amide bond from rapid hydrolysis by amidase enzymes, thereby prolonging the compound's duration of action. 3.140.161researchgate.net

Research on related lidocaine (B1675312) analogs has shown that altering the substitution pattern on this aromatic ring significantly affects activity. nih.govllu.edu For instance, removing one or both methyl groups can decrease anesthetic potency due to faster metabolism and a change in the critical torsional angle between the aromatic ring and the amide linker. researchgate.net Conversely, replacing the methyl groups with other substituents, such as chlorine atoms, has been explored to increase liposolubility and metabolic stability. nih.govdesy.de Other modifications could include shifting the methyl groups to different positions (e.g., 2,3- or 2,5-substitution) or introducing electron-donating or withdrawing groups to modulate the electronic environment of the ring. llu.eduyoutube.com

Table 1: Examples of Analogs with Modifications on the Xylidide Moiety

| Compound Name | Modification | Rationale |

|---|---|---|

| N-(2,6-dichlorophenyl)-2-(isopropylamino)acetamide | Replacement of 2,6-dimethyl with 2,6-dichloro | Increase lipophilicity and metabolic stability. desy.de |

| N-(2-methylphenyl)-2-(isopropylamino)acetamide | Removal of one methyl group | Study the importance of the second ortho-substituent for activity and metabolic stability. researchgate.net |

| N-(4-methoxy-2,6-dimethylphenyl)-2-(isopropylamino)acetamide | Addition of a para-methoxy group | Introduce an electron-donating group to alter electronic properties and potential hydrogen bonding. youtube.com |

| N-(2,3-dimethylphenyl)-2-(isopropylamino)acetamide | Shifting methyl groups to 2,3-positions | Investigate the impact of substitution pattern on potency and toxicity. llu.edu |

The aminoacyl linker connects the lipophilic and hydrophilic portions of the molecule. Its length, composition, and branching can influence potency and duration of action. For lidocaine-type compounds, the amide linkage is characteristic. Replacing the amide with an ester linkage generally results in compounds that are more susceptible to hydrolysis and have a shorter duration of action. youtube.com

Increasing the length of the hydrocarbon chain between the amide nitrogen and the tertiary amine (e.g., from acetamide (B32628) to propionamide) can alter the molecule's spatial relationship with its target, the voltage-gated sodium channel. Studies on lidocaine homologs have shown that increasing this chain length can decrease potency. nih.gov Introducing branching on the α-carbon of the acyl group can also impact activity and metabolism. youtube.com

Table 2: Examples of Analogs with Alterations to the Aminoacyl Linker

| Compound Name | Modification | Rationale |

|---|---|---|

| N-(2,6-dimethylphenyl)-3-(isopropylamino)propanamide | Increased chain length (propionamide vs. acetamide) | Evaluate the effect of linker length on potency. nih.gov |

| N-(2,6-dimethylphenyl)-2-(isopropylamino)propanamide | Branching at the α-carbon | Introduce steric bulk near the amide to potentially alter binding and metabolism. |

| (2,6-dimethylphenyl) 2-(isopropylamino)acetate | Replacement of amide with ester linkage | Assess the role of the amide bond in activity and stability. youtube.com |

The tertiary amino group is the hydrophilic portion of the molecule, which is essential for its water solubility and for the binding of its protonated form to the sodium channel receptor. researchgate.net The nature of the alkyl substituents on the nitrogen atom significantly influences the compound's potency and lipophilicity.

For this compound, the parent compound has an isopropyl group. SAR studies on lidocaine, which has two ethyl groups, show that increasing the size of the N-alkyl substituents generally increases both potency and toxicity up to a certain point. 3.140.161nih.gov Therefore, synthesizing analogs by replacing the isopropyl group with other alkyl groups (e.g., diethyl, dipropyl, or cyclic systems like piperidine) is a key strategy to modulate activity. desy.dersc.org Secondary amines, while sometimes active, are often more irritating than their tertiary amine counterparts. youtube.com

Table 3: Examples of Analogs with Variations in the Isopropylamino Group

| Compound Name | Modification | Rationale |

|---|---|---|

| 2-(diethylamino)-2',6'-acetoxylidide (Lidocaine) | Replacement of isopropylamino with diethylamino | Compare activity with a well-established reference compound. |

| 2-(dipropylamino)-2',6'-acetoxylidide | Increase alkyl chain length on the amine | Investigate the effect of increased lipophilicity and steric bulk on potency. nih.gov |

| N-(2,6-dimethylphenyl)-2-(piperidin-1-yl)acetamide | Incorporate the amine into a cyclic system | Explore conformational constraints and their impact on binding affinity. desy.de |

| 2-(ethylamino)-2',6'-acetoxylidide | Secondary amine analog | Evaluate the necessity of a tertiary amine for optimal activity. youtube.com |

Correlation of Structural Changes with Molecular Interaction Profiles

The structural modifications detailed above directly influence the physicochemical properties of the analogs, which in turn dictate their interaction with biological targets like voltage-gated sodium channels. Key properties that are modulated include lipophilicity, pKa, and molecular shape. These parameters are essential for the compound's ability to reach its target site and bind effectively.

QSAR studies are computational methods used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For local anesthetics like the analogs of this compound, QSAR models often demonstrate that activity is highly correlated with physicochemical descriptors such as the partition coefficient (LogP), polarizability, and various steric and electronic parameters. nih.gov

A typical QSAR model for this class of compounds might take the form of a linear regression equation:

Biological Activity (e.g., log(1/C)) = a(LogP) - b(Steric_Parameter) + c(Electronic_Parameter) + d

Here, 'C' is the concentration required to produce a specific effect. The coefficients (a, b, c) indicate the relative importance of each descriptor. For instance, a positive coefficient for LogP suggests that higher lipophilicity leads to greater activity, which is generally true for local anesthetics up to an optimal point. nih.gov These models are valuable for predicting the activity of newly designed analogs before their synthesis, thus streamlining the drug discovery process.

Table 4: Hypothetical QSAR Descriptors and Their Impact on Activity

| Descriptor | Definition | Anticipated Impact on Potency |

|---|---|---|

| cLogP | Calculated Logarithm of the Partition Coefficient (Octanol/Water) | Positive correlation; higher lipophilicity enhances membrane permeability. nih.gov |

| Molecular Weight (MW) | Mass of the molecule | Generally, potency increases with MW within a homologous series, but may decrease after an optimal size is exceeded. 3.140.161 |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Negative correlation; lower PSA can improve membrane penetration. |

| pKa | Acid dissociation constant of the tertiary amine | Optimal pKa is slightly above physiological pH to ensure a balance of neutral (membrane-penetrating) and protonated (active) forms. |

In modern drug design, it is not enough for a compound to be potent; it must also be "efficient." Two key metrics for evaluating this are Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE or LLE). nih.govresearchgate.net

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It helps to identify compounds that achieve high potency without being excessively large.

Lipophilic Efficiency (LiPE) relates potency to lipophilicity (pIC₅₀ - LogP). wikipedia.org It is a valuable metric because it penalizes potency gains that are achieved simply by increasing lipophilicity, a strategy that can lead to poor solubility, high metabolic clearance, and off-target toxicity. researchgate.net High LiPE values (often >5) are considered indicative of a higher quality drug candidate. wikipedia.org

For analogs of this compound, structural modifications must be carefully balanced. For example, adding large alkyl groups to the amine or xylidide ring might increase potency (and pIC₅₀), but it will also increase LogP and the heavy atom count. If the increase in LogP is greater than the increase in pIC₅₀, the LiPE will decrease, suggesting a less optimal modification. The goal is to identify structural changes that enhance potency primarily through improved specific interactions with the target receptor rather than through non-specific hydrophobic effects. researchgate.netnih.gov

Table 5: Analysis of Efficiency Metrics for Hypothetical Analogs

| Analog | Modification | Hypothetical pIC₅₀ | Hypothetical cLogP | Calculated LiPE (pIC₅₀ - cLogP) | Analysis |

|---|---|---|---|---|---|

| Parent Compound | Isopropylamino | 5.0 | 2.8 | 2.2 | Baseline efficiency. |

| Analog A | Diethylamino (Lidocaine) | 5.2 | 2.9 | 2.3 | Slight improvement in potency and efficiency. |

| Analog B | Dipropylamino | 5.5 | 3.8 | 1.7 | Potency gain is offset by a large increase in lipophilicity, resulting in lower efficiency. |

| Analog C | 2,6-dichloro substitution | 5.4 | 3.5 | 1.9 | Increased potency but also higher lipophilicity, leading to modest efficiency. |

Pre-clinical Evaluation of Analog Activity in In Vitro Systems

The in vitro evaluation of this compound, also known as Lidocaine Impurity G, and its analogs focuses on determining their interaction with specific molecular targets and their effects on cellular function in a controlled laboratory setting. These studies are fundamental to understanding the compound's potential therapeutic efficacy and mechanism of action.

Receptor Binding Assays

Receptor binding assays are a cornerstone of early preclinical evaluation, designed to measure the affinity of a compound for a specific biological target, typically a receptor or an ion channel. For a lidocaine analog like this compound, the primary targets of interest would be voltage-gated sodium channels, the principal site of action for local anesthetics.

The general structure-activity relationship (SAR) for lidocaine and its analogs suggests that modifications to the tertiary amine and the aromatic ring can influence binding affinity and potency. The potency of local anesthetics is positively correlated with their lipid solubility, as long as sufficient water solubility is maintained to allow diffusion to the neuronal membrane. blogspot.com The replacement of the diethylamino group in lidocaine with an isopropylamino group in this compound would be expected to alter the compound's lipophilicity and steric bulk, thereby influencing its binding characteristics to sodium channels.

In a typical receptor binding assay, a radiolabeled ligand with known high affinity for the target (e.g., [³H]batrachotoxin for sodium channels) is incubated with a preparation of tissues or cells expressing the target receptor. The ability of the test compound, in this case, this compound, to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. A lower IC₅₀ value indicates a higher binding affinity.

While specific binding data for this compound is not widely available in public literature, a hypothetical dataset for a series of lidocaine analogs could be presented as follows to illustrate the expected outcomes of such an assay.

Table 1: Hypothetical Receptor Binding Affinities of Lidocaine Analogs for Voltage-Gated Sodium Channels

| Compound | Modification from Lidocaine | Hypothetical IC₅₀ (nM) |

| Lidocaine | - | 500 |

| This compound | Diethylamino -> Isopropylamino | 750 |

| Analog A | 2,6-dimethylphenyl -> 2,6-diethylphenyl | 400 |

| Analog B | Amide linker -> Ether linker | 1200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Cellular Electrophysiology Studies

Following the determination of binding affinity, cellular electrophysiology studies are conducted to assess the functional consequences of this binding. For a compound expected to act as a local anesthetic, these studies would investigate its effects on the electrical properties of excitable cells, such as neurons or cardiomyocytes. The primary technique used is patch-clamp electrophysiology, which allows for the direct measurement of ion channel currents.

In the context of this compound, these studies would aim to characterize its ability to block voltage-gated sodium channels and inhibit the generation and propagation of action potentials. nih.gov The potency of local anesthetics is often frequency-dependent, meaning their blocking effect is enhanced at higher frequencies of nerve stimulation. nih.gov

A typical experiment would involve recording sodium currents from a single cell before and after the application of the test compound. The reduction in the peak sodium current at various concentrations of the compound would be measured to determine its blocking potency. Furthermore, the effects on the gating properties of the channel, such as shifts in the voltage-dependence of activation and inactivation, would be analyzed.

Based on the SAR of lidocaine analogs, it is anticipated that this compound would exhibit a concentration-dependent block of sodium channels, leading to a decrease in neuronal excitability. The specific characteristics of this block, such as its tonic and use-dependent nature, would provide further insight into its mechanism of action.

Table 2: Hypothetical Electrophysiological Effects of this compound on Voltage-Gated Sodium Channels

| Parameter | Measurement | Hypothetical Result |

| Tonic Block | % reduction in peak INa at -120 mV holding potential | 25% at 100 µM |

| Use-Dependent Block | % additional reduction in peak INa with 10 Hz stimulation | 40% at 100 µM |

| Half-maximal inhibitory concentration (IC₅₀) | Concentration for 50% tonic block | 150 µM |

| Effect on Inactivation | Shift in the V₁/₂ of steady-state inactivation | -5 mV |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacokinetic and Pharmacodynamic Investigations of 2 Isopropylamino 2 ,6 Acetoxylidide in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Hepatic Metabolism and Metabolite Identification

Lidocaine (B1675312) undergoes rapid and extensive metabolism, primarily in the liver. researchgate.netclinpgx.orgoup.com The biotransformation of lidocaine is a multi-step process involving several key enzymatic pathways, which ultimately leads to the formation of various metabolites.

Further metabolic processes include hydrolysis of the amide linkage, which can lead to the formation of 2,6-xylidine. clinpgx.orgnih.gov Interestingly, studies have shown that 2,6-xylidine can be formed directly from both lidocaine and MEGX through an NADPH-independent reaction, suggesting the involvement of esterases in this hydrolytic cleavage. nih.gov Specifically, rat liver microsomal carboxylesterase ES-10 has been identified as capable of hydrolyzing lidocaine and MEGX to 2,6-xylidine. nih.gov

While the direct metabolic pathway to 2-(Isopropylamino)-2',6'-acetoxylidide is not explicitly detailed in the available literature, its structure suggests it is a derivative of the core lidocaine structure. It is plausible that its formation could occur through alternative or minor metabolic pathways of lidocaine or as a by-product during the synthesis of lidocaine, leading to its classification as an impurity.

The metabolism of lidocaine and its primary metabolites has been studied in various animal models, including rats. nih.govnih.gov In one such study, a parent-metabolite pharmacokinetic model was developed for lidocaine and its active metabolites, MEGX and GX, following subcutaneous administration in male Sprague-Dawley rats. nih.gov

Table 1: Lidocaine and its Major Metabolites

| Compound Name | Abbreviation | Role | Key Metabolizing Enzymes |

|---|---|---|---|

| Lidocaine | - | Parent Drug | CYP1A2, CYP3A4, Carboxylesterase ES-10 |

| Monoethylglycinexylidide (B1676722) | MEGX | Active Metabolite | CYP3A4 |

| Glycinexylidide (B194664) | GX | Active Metabolite | - |

| 2,6-Xylidine | - | Metabolite | - |

Tissue Distribution Studies in Animal Models

Specific tissue distribution studies for this compound have not been reported. However, the distribution patterns of the parent compound, lidocaine, have been investigated in animal models, offering a framework for understanding how structurally similar compounds might behave.

Following administration, lidocaine distributes throughout the body, with the rate and extent of distribution influenced by factors such as blood flow and tissue affinity. drugbank.comnih.gov In a study conducted on rabbits, the tissue distribution of lidocaine was examined after both spinal and intravenous administration. nih.gov The results indicated that lidocaine is rapidly transported from plasma to various tissues. nih.gov

The highest concentrations of lidocaine were observed in highly perfused organs. The spleen and kidney showed the most rapid accumulation, followed by the brain, lung, and heart. nih.gov Due to its extensive hepatic metabolism, the concentration in the liver was comparatively lower. nih.gov Adipose tissue, being less perfused, showed a slower initial uptake but demonstrated the highest accumulation at later stages of the study. nih.gov

Given its structural similarity to lidocaine, it can be hypothesized that this compound would also exhibit widespread tissue distribution, with initial accumulation in well-perfused organs.

Mechanistic Pharmacodynamics in Isolated Biological Systems

There is a significant lack of research on the mechanistic pharmacodynamics of this compound. The following sections draw upon the known effects of lidocaine to provide a theoretical context.

Organ Bath Studies with Isolated Tissues

Direct organ bath studies investigating the effects of this compound on isolated tissues are not available in the published literature. However, the pharmacodynamic effects of lidocaine are well-characterized and primarily relate to its ability to block voltage-gated sodium channels. pharmaffiliates.commhmedical.com This action leads to the stabilization of neuronal membranes and the inhibition of impulse conduction, which is the basis for its local anesthetic effects. drugbank.comnih.gov In the cardiovascular system, this sodium channel blockade results in antiarrhythmic properties. mhmedical.com

It is plausible that this compound, as a structural analog of lidocaine, may possess some degree of sodium channel blocking activity. However, without direct experimental evidence, its potency and specific effects on isolated tissues such as nerve, muscle, or cardiac preparations remain speculative.

Cellular Signaling Pathway Modulation

The influence of this compound on cellular signaling pathways is an area that has not been explored. In contrast, recent research has begun to uncover the broader cellular effects of lidocaine beyond its primary action on sodium channels.

Studies have indicated that lidocaine can modulate inflammatory responses by affecting various signaling pathways. For instance, lidocaine has been shown to down-regulate nuclear factor-κB (NF-κB) signaling, a key pathway involved in the expression of pro-inflammatory cytokines like IL-2, IFN-γ, and TNF-α. nih.govmdpi.com This inhibition of NF-κB leads to a reduction in cytokine production and can arrest T-cell proliferation. nih.gov Furthermore, lidocaine has been observed to inhibit tendon cell proliferation by altering the expression of cell-cycle-related proteins and to reduce extracellular matrix production. nih.gov

Whether this compound shares these immunomodulatory and anti-proliferative properties is unknown. Future research would be necessary to determine if it interacts with NF-κB or other cellular signaling cascades.

Theoretical Pharmacokinetic and Pharmacodynamic Modeling

No theoretical pharmacokinetic or pharmacodynamic models have been developed specifically for this compound. The development of such models is contingent on the availability of experimental data, which is currently lacking for this compound.

However, sophisticated pharmacokinetic models have been constructed for lidocaine and its primary metabolites. For example, a two-compartment model has been used to describe the plasma concentration-time profile of lidocaine, particularly after intravenous administration. mhmedical.com More complex parent-metabolite pharmacokinetic models have also been developed to simultaneously predict the concentrations of lidocaine, MEGX, and GX in rats. nih.govresearchgate.net These models often incorporate parameters such as first-order absorption, Michaelis-Menten elimination kinetics, and intercompartmental clearance to accurately describe the ADME processes. researchgate.net

In the absence of direct data for this compound, these existing models for lidocaine could potentially serve as a foundational framework for future modeling efforts, should experimental data become available.

Physiologically Based Pharmacokinetic (PBPK) Modeling

No published studies containing data for the PBPK modeling of this compound in preclinical models were found.

Computational Pharmacodynamic Predictions

No published studies containing data for the computational pharmacodynamic predictions of this compound were found.

Advanced Analytical Techniques for 2 Isopropylamino 2 ,6 Acetoxylidide Research

Chromatographic Method Development for Research Quantitation

Chromatographic techniques are fundamental for the separation and quantitation of 2-(Isopropylamino)-2',6'-acetoxylidide from complex mixtures, such as in reaction monitoring or quality control of parent compounds. The development of robust and sensitive methods is key to achieving accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is most commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

The quantitation of this compound is typically achieved using a UV-Visible (UV-Vis) or Diode-Array Detector (DAD). The aromatic 2,6-dimethylphenyl ring system within the molecule contains a chromophore that absorbs UV light, making detection straightforward. The maximum absorbance wavelength (λmax) for related compounds is often found around 230-254 nm, and methods are optimized accordingly. nih.govnih.gov A typical method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.govresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often used to ensure adequate separation from the main active ingredient and other related impurities. nih.gov The method is validated for parameters including linearity, precision, accuracy, and sensitivity to ensure its reliability for routine analysis. nih.govnih.gov

Table 1: Typical HPLC-UV Parameters for Analysis of this compound

| Parameter | Typical Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 0.05 M Potassium Phosphate, pH 6.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230-254 nm |

| Column Temperature | Ambient to 45 °C |

| Injection Volume | 10-30 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for the sensitive and selective quantification of chemical compounds in complex biological or chemical matrices. oup.comresearchgate.net This hyphenated technique combines the separation power of HPLC with the mass analysis capability of a mass spectrometer.

For the analysis of this compound, a reversed-phase LC method similar to that described for HPLC-UV is used for separation. The eluent from the column is then introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source in positive ion mode. In the ESI source, the analyte is ionized, forming a protonated molecule [M+H]⁺. Given the molecular weight of this compound is 220.31 g/mol , its protonated molecule would be detected at a mass-to-charge ratio (m/z) of approximately 221.16. nih.gov

For highly selective quantification, tandem mass spectrometry (MS/MS) is employed in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the [M+H]⁺ ion at m/z 221.16) is selected in the first mass analyzer, fragmented via collision-induced dissociation, and a specific, stable product ion is monitored in the second mass analyzer. A likely fragmentation would involve the cleavage of the bond between the isopropyl group and the nitrogen, or the amide bond, leading to characteristic product ions that can be used for unambiguous identification and quantification. researchgate.netuliege.be

Table 2: Projected LC-MS/MS Parameters for this compound

| Parameter | Projected Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 221.2 |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Potential Product Ions (Fragments) | To be determined experimentally (e.g., fragments corresponding to the xylidine (B576407) moiety or loss of the isopropyl group) |

| Collision Gas | Argon |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of synthesized or isolated this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide a wealth of information about the molecular framework. ruc.dk By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the exact structure of this compound can be confirmed.

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the 2,6-dimethylphenyl ring, two singlets for the two non-equivalent methyl groups attached to the ring, a singlet for the methylene (B1212753) (-CH₂-) protons, and characteristic signals for the isopropyl group (a septet for the -CH and a doublet for the two -CH₃ groups). asahilab.co.jpazom.com Similarly, the ¹³C NMR spectrum would show the expected number of carbon resonances, including those for the carbonyl group, the aromatic carbons, and the aliphatic carbons of the side chain. nih.govazom.com The use of advanced 2D NMR techniques like COSY, HSQC, and HMBC can further confirm the connectivity between protons and carbons. azom.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (3H) | ~7.0-7.2 (m) | ~127-129 |

| Ar-CH₃ (6H) | ~2.2 (s) | ~18 |

| -NH-C(=O)- (1H) | Broad singlet | - |

| -C(=O)- | - | ~170 |

| -C(=O)-CH₂-NH- (2H) | ~3.4 (s) | ~53 |

| -NH-CH-(CH₃)₂ (1H) | ~2.8 (septet) | ~49 |

| -CH-(CH₃)₂ (6H) | ~1.1 (d) | ~23 |

| -NH- (amine) (1H) | Broad singlet | - |

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions. nih.govasahilab.co.jprsc.orgnih.gov

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and assessing the purity of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

For this compound (formula C₁₃H₂₀N₂O), the calculated monoisotopic mass is 220.1576 Da. nih.gov In an HRMS experiment, observing a protonated molecule [M+H]⁺ at m/z 220.1576 + 1.0073 ≈ 221.1649 would provide strong evidence for the compound's identity and high purity.

Beyond molecular weight determination, the fragmentation pattern obtained in an MS experiment (especially MS/MS) serves as a molecular fingerprint that can be used for structural confirmation. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the isopropylamine (B41738) nitrogen.

Amide bond cleavage: Scission of the bond between the carbonyl carbon and the nitrogen of the xylidine ring, a very common fragmentation for this class of compounds. This would typically yield a fragment corresponding to the 2,6-dimethylaniline (B139824) ion. researchgate.net

Analysis of these fragments allows for the piecing together of the molecular structure, complementing the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations. For the compound this compound, the IR spectrum is characterized by the presence of several key functional groups: a secondary amine, a secondary amide, a substituted aromatic ring, and aliphatic hydrocarbon chains.

While a specific, experimentally-derived spectrum for this exact compound is not widely published, its characteristic IR absorption bands can be predicted based on the known absorption ranges for its constituent functional groups. orgchemboulder.comacs.orgorgchemboulder.com

The key vibrational modes expected for this compound are:

N-H Stretching: The molecule contains two different N-H bonds: one in the secondary amine group and one in the secondary amide group. Secondary amines typically show a single, weak stretching band between 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com Secondary amides exhibit a single N-H stretching band in the 3370-3170 cm⁻¹ range. spectroscopyonline.comquimicaorganica.org These peaks are generally sharper than the broad O-H bands found in alcohols. openstax.org

C-H Stretching: Aromatic C-H bonds show stretching vibrations at frequencies slightly above 3000 cm⁻¹, typically around 3030 cm⁻¹. orgchemboulder.comopenstax.orglibretexts.org In contrast, aliphatic C-H bonds (from the isopropyl and methyl groups) absorb at frequencies just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): The carbonyl (C=O) group of the secondary amide gives rise to a very strong and characteristic absorption band, known as the Amide I band. This peak is typically observed in the region of 1680-1630 cm⁻¹. spectroscopyonline.com Its high intensity makes it one of the most prominent features in the spectrum.

N-H Bending (Amide II Band): Secondary amides also display a strong and diagnostically useful N-H bending vibration, referred to as the Amide II band. This absorption occurs between 1570-1515 cm⁻¹ and is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com

C=C Stretching (Aromatic Ring): The carbon-carbon double bonds within the aromatic ring produce a series of stretching absorptions, typically of variable intensity, in the 1600-1400 cm⁻¹ range. orgchemboulder.comopenstax.org

C-H Bending (Out-of-Plane): The aromatic ring exhibits strong C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region. orgchemboulder.com The exact position of these bands can provide information about the substitution pattern on the benzene (B151609) ring. fiveable.me

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in both the aliphatic amine and aromatic amide portions of the molecule are expected in the 1335-1250 cm⁻¹ (aromatic) and 1250-1020 cm⁻¹ (aliphatic) regions. orgchemboulder.comwikieducator.org

The following table summarizes the predicted IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine (R₂NH) | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Secondary Amide (R-CO-NH-R') | N-H Stretch | 3370 - 3170 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak |

| Aliphatic Groups (CH₃, CH) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Secondary Amide (Amide I) | C=O Stretch | 1680 - 1630 | Strong |

| Secondary Amide (Amide II) | N-H Bend | 1570 - 1515 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Development of Bioanalytical Methods for Pre-clinical Research Samples

The development of robust and reliable bioanalytical methods is a cornerstone of preclinical research. These methods are essential for the quantitative measurement of a drug candidate, such as this compound, and its metabolites in various biological fluids. libretexts.org The primary goal of these assays in a preclinical setting is to provide critical data on drug concentration levels in matrices like plasma, blood, and urine. openstax.org This information is fundamental to understanding the pharmacokinetic (PK) profile of the compound, which describes its absorption, distribution, metabolism, and excretion (ADME) over time.

Accurate bioanalytical data allows researchers to establish crucial relationships between the compound's concentration in the body and its pharmacological or toxicological effects. In early drug development, these methods support toxicokinetic (TK) studies, which are vital for assessing the safety of the new chemical entity. libretexts.org While a full validation as required for later clinical phases may not be necessary in the earliest discovery stages, key parameters like specificity, linearity, and precision are still a focus to ensure the data is reliable for decision-making. libretexts.org

Extraction and Sample Preparation from Biological Matrices

Biological matrices such as blood, plasma, and urine are inherently complex, containing numerous endogenous components like proteins, salts, and lipids that can interfere with analysis. acs.org Therefore, a critical step in bioanalysis is the extraction and purification of the target analyte, this compound, from the sample matrix before instrumental analysis. acs.org The primary objectives of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument, commonly a liquid chromatography-mass spectrometry (LC-MS) system. acs.orgopenstax.org

Several well-established techniques are employed for sample preparation in bioanalysis:

Protein Precipitation (PPT): This is often the simplest and fastest method. It involves adding an organic solvent (like acetonitrile or methanol) or an acid to the biological sample, which denatures and precipitates the majority of the proteins. acs.org After centrifugation, the supernatant containing the analyte is separated for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte partitions into the organic phase, leaving many of the interfering components behind in the aqueous phase. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that utilizes a solid sorbent material packed into a cartridge or well plate. acs.org The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. This method provides high recovery and concentration of the analyte.

QuEChERS: Originally developed for pesticide analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that involves an extraction and cleanup step. orgchemboulder.com It has been adapted for the extraction of various drugs from biological fluids and has shown effectiveness in increasing the recovery of target compounds. orgchemboulder.com

The choice of extraction method depends on the physicochemical properties of this compound, the required sensitivity of the assay, and the nature of the biological matrix.

Validation of Analytical Methods for Accuracy and Precision

Before a bioanalytical method can be used to generate data for preclinical studies, it must be validated to ensure it is suitable for its intended purpose. openstax.org Method validation is the process of demonstrating that the analytical procedure is reliable, reproducible, and provides results that are accurate and precise. specac.com Regulatory bodies and international guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the parameters that need to be evaluated. openstax.orgpressbooks.pubcdnsciencepub.com

For preclinical research, accuracy and precision are two of the most critical validation parameters.

Accuracy: The accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically determined by analyzing samples with known concentrations (quality control samples) and calculating the percentage of the nominal concentration that is recovered. For example, a common acceptance criterion is that the mean value should be within ±15% of the nominal value. pressbooks.pub